Avitriptan, chemically known as 3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-N-methyl-1H-indole-5-methanesulfonamide [], is a synthetic compound classified as a 5-HT1B/1D receptor agonist []. Its primary application in scientific research is as a pharmacological tool for studying the role of 5-HT1B/1D receptors in various physiological and pathological processes, particularly migraine.
Related Compounds
N-desmethyl Avitriptan (ND048)
Compound Description: N-desmethyl Avitriptan (ND048) is a metabolite of Avitriptan. [] Its plasma concentration is significantly lower than Avitriptan after administration. []
Relevance: ND048 is a product of Avitriptan metabolism and exhibits much lower plasma concentrations than the parent drug. []
O-desmethyl Avitriptan (OD048)
Compound Description: O-desmethyl Avitriptan (OD048) is another metabolite of Avitriptan found in plasma. [] Like ND048, its plasma concentration remains much lower than Avitriptan. []
Relevance: Similar to ND048, OD048 is a metabolite of Avitriptan and reaches much lower plasma concentrations than the parent drug. []
Methoxypyrimidinyl Piperazine (MPP)
Compound Description: Methoxypyrimidinyl Piperazine (MPP) is a metabolite of Avitriptan. [] It is found in both plasma and urine after Avitriptan administration. []
Zolmitriptan
Compound Description: Zolmitriptan, like Avitriptan, is a second-generation 5-HT1B/1D receptor agonist used for migraine treatment. [, ] It exhibits improved oral pharmacokinetic profiles compared to Sumatriptan. [, ]
Relevance: Both Zolmitriptan and Avitriptan belong to the second generation of triptans and are structurally similar to Sumatriptan, but with enhanced oral pharmacokinetic properties. [, ] They share a similar mechanism of action targeting 5-HT receptors for migraine relief. [, ]
Naratriptan
Compound Description: Naratriptan is another second-generation 5-HT1B/1D receptor agonist used to treat migraine. [, ] It shares structural similarities with Sumatriptan but possesses an improved oral pharmacokinetic profile. [, ]
Relevance: Naratriptan, along with Avitriptan and Zolmitriptan, is categorized as a second-generation triptan. [, ] It displays structural similarities to Sumatriptan and exhibits an enhanced oral pharmacokinetic profile. [, ] Like Avitriptan, it targets 5-HT receptors for migraine treatment. [, ]
Rizatriptan
Compound Description: Rizatriptan, similar to Avitriptan, belongs to the second-generation class of 5-HT1B/1D receptor agonists for migraine treatment. [, ] It displays structural similarities to Sumatriptan and exhibits an improved oral pharmacokinetic profile. [, ]
Relevance: Rizatriptan, like Avitriptan, is a second-generation triptan with structural similarities to Sumatriptan. [, ] It shares the same target receptors (5-HT) and therapeutic application in migraine management as Avitriptan. [, ]
Eletriptan
Compound Description: Eletriptan is another second-generation 5-HT1B/1D receptor agonist, structurally similar to Sumatriptan but with improved oral pharmacokinetics, used to treat migraine headaches. [, ]
Relevance: Eletriptan and Avitriptan belong to the second generation of triptans and are structurally similar to Sumatriptan, but with enhanced oral pharmacokinetic properties. [, ] They share the same target receptors (5-HT) and therapeutic application in migraine management. [, ]
BMS-181885
Compound Description: BMS-181885 is a second-generation 5-HT1B/1D receptor agonist developed for migraine treatment, exhibiting structural similarities to Sumatriptan and improved oral pharmacokinetic characteristics. [, ]
Relevance: BMS-181885, along with Avitriptan, is classified as a second-generation triptan, sharing structural similarities with Sumatriptan. [, ] It possesses an enhanced oral pharmacokinetic profile and targets 5-HT receptors for migraine treatment, similar to Avitriptan. [, ]
Donitriptan
Compound Description: Donitriptan, a triptan drug, demonstrates minimal activity on the aryl hydrocarbon receptor (AhR) compared to Avitriptan's more pronounced effect. []
Relevance: Unlike Avitriptan, which shows notable activation of the aryl hydrocarbon receptor (AhR), Donitriptan exhibits very weak activity towards this receptor. [] This difference highlights their distinct pharmacological profiles despite both being classified as triptans. []
Ergotamine
Compound Description: Ergotamine, an older antimigraine medication, exhibits a greater potency in constricting human coronary arteries compared to Sumatriptan. [] Unlike the transient contractile effect of Sumatriptan-like drugs, Ergotamine's action is sustained even after repeated washes, posing a potential disadvantage. []
Relevance: Although both Ergotamine and Avitriptan belong to the class of antimigraine drugs, they display distinct pharmacological properties. [] While Avitriptan demonstrates a lower potency for coronary artery contraction and a transient effect, Ergotamine exhibits higher potency and a sustained contraction, suggesting potential differences in their side effect profiles. []
Dihydroergotamine
Compound Description: Dihydroergotamine, similar to Ergotamine, displays a greater potency in constricting human coronary arteries compared to Sumatriptan. [] Unlike the transient contractile effect of Sumatriptan-like drugs, Dihydroergotamine's action persists even after repeated washes, presenting a potential drawback. []
Relevance: While both Dihydroergotamine and Avitriptan are classified as antimigraine drugs, they exhibit distinct pharmacological characteristics. [] Compared to Avitriptan, which has a lower potency for coronary artery contraction and a transient effect, Dihydroergotamine displays a higher potency and a sustained contraction, indicating potential differences in their side effect profiles. []
Relevance: Despite both Methysergide and Avitriptan being categorized as antimigraine drugs, they exhibit distinct pharmacological properties. [] While both drugs show greater potency in constricting human coronary arteries compared to Sumatriptan, their efficacy appears comparable. []
Source and Classification
Avitriptan was developed by Bristol-Myers Squibb and is classified as a serotonin receptor agonist. It has been evaluated in clinical trials but has not been marketed commercially. Its structural formula can be represented as follows:
Avitriptan C15H20N2O
Synthesis Analysis
Methods and Technical Details
Starting Material: Aniline derivatives are used as the primary starting materials.
Indolization: The Fischer indole synthesis method is employed, where aniline reacts with a ketone or aldehyde in the presence of an acid catalyst.
Purification: Following synthesis, purification steps such as recrystallization or chromatography are necessary to isolate Avitriptan from impurities.
Molecular Structure Analysis
Structure and Data
Avitriptan features a complex molecular structure that includes an indole ring system, which is crucial for its biological activity. The molecular weight is approximately 244.34 g/mol, and its chemical structure can be depicted as follows:
Molecular Formula: C₁₅H₂₀N₂O
Molecular Weight: 244.34 g/mol
The structural characteristics enable binding to serotonin receptors, facilitating its therapeutic effects.
Chemical Reactions Analysis
Reactions and Technical Details
Avitriptan undergoes various chemical reactions during its synthesis, including:
Indole Formation: The initial step involves forming an indole structure through cyclization reactions.
Functional Group Modifications: Subsequent reactions may include acetylation or other modifications to enhance receptor affinity.
Purification Reactions: Techniques such as crystallization and chromatography are employed to remove impurities and isolate the final product.
The synthesis process must be carefully controlled to minimize the formation of by-products, which can complicate purification efforts.
Mechanism of Action
Process and Data
Avitriptan acts primarily on serotonin receptors in the brain. Upon administration, it selectively binds to the 5-HT1B and 5-HT1D receptors, leading to:
Vasoconstriction: Activation of 5-HT1B receptors results in vasoconstriction of cranial blood vessels.
Inhibition of Neuropeptide Release: Stimulation of 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), which play a role in migraine pathophysiology.
This dual action effectively alleviates migraine symptoms by addressing both vascular changes and neurogenic inflammation.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Avitriptan exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white to off-white crystalline powder.
Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
These properties influence its formulation for therapeutic use, ensuring adequate bioavailability upon administration.
Applications
Scientific Uses
While Avitriptan has not been marketed, its potential applications include:
Migraine Treatment: As a triptan, it is primarily investigated for treating acute migraine attacks.
Research Tool: Due to its selective receptor activity, Avitriptan can serve as a valuable tool in pharmacological research aimed at understanding serotonin receptor functions and their roles in migraine pathophysiology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bavarostata is a highly brain penetrant HDAC6 inhibitor (IC50=60nM). Bavarostat exhibits excellent HDAC6 selectivity (>80-fold over all other Zn-containing HDAC paralogues), modulates tubulin acetylation selectively over histone acetylation, and has excellent brain penetrance.
Bavisant has been used in trials studying the basic science and treatment of Alcoholism, Pharmacokinetics, Drug Interactions, Attention Deficit Hyperactivity Disorder, and Attention Deficit Disorders With Hyperactivity.
Bavisant dihydrochloride is a highly selective, orally active antagonist of the human H3 receptor with a novel mechanism of action, involving wakefulness and cognition, with potential as a treatment for ADHD. Histamine H3 receptors reside on non-histamine neurons and regulate other neurotransmitters (e.g. acetylcholine, noradrenaline [norepinephrine]) suggesting that H3 antagonists have the potential to improve attention and impulsivity. Research indicates that H3 receptor antagonists due to their novel mechanism of action may have a unique treatment effect offering an important alternative for the treatment of ADHD.